molecular formula C21H20N2O3 B11521164 2-[4-(azepan-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione

2-[4-(azepan-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11521164
M. Wt: 348.4 g/mol
InChI Key: JNGPFPZSIIINNH-UHFFFAOYSA-N
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Description

2-[4-(azepan-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C21H20N2O3. This compound is part of the isoindole-1,3-dione family, which is known for its diverse biological and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(azepan-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines. This reaction forms the isoindole-1,3-dione core, which is then further functionalized . The reaction conditions often include the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(azepan-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[4-(azepan-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(azepan-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione
  • 2-[4-(1-azepanylcarbonyl)phenyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Uniqueness

Its azepane ring and isoindole-1,3-dione core provide a versatile platform for further functionalization and exploration in various fields .

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

2-[4-(azepane-1-carbonyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C21H20N2O3/c24-19(22-13-5-1-2-6-14-22)15-9-11-16(12-10-15)23-20(25)17-7-3-4-8-18(17)21(23)26/h3-4,7-12H,1-2,5-6,13-14H2

InChI Key

JNGPFPZSIIINNH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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